Hypotensive Efficacy: PABC Versus 8-Benzylcaffeine — Qualitative Comparative Outcome from Patent and Pharmacologic Studies
The US Patent US2729642 explicitly compares the hypotensive potential of 8-benzylcaffeine and 8-(para-aminobenzyl)caffeine: 8-benzylcaffeine was hypothesized to be a potent hypotensive agent, but 'pharmacologic tests and clinical studies have not borne out that hope,' while the water-soluble salts of 8-(para-aminobenzyl)caffeine are described as 'very potent hypotensive agents' [1]. The 1957 JPET study confirmed that PABC 'elicited a pronounced depressor effect' and that 'locus of action studies indicated that part or all of the activity of PABC resided in its inherent capacity to reduce the tonus of the systemic blood vessels' [2]. No quantitative blood pressure reduction values (mmHg) are available in the publicly accessible records, and this comparison is limited to qualitative efficacy statements.
| Evidence Dimension | Hypotensive efficacy in preclinical cardiovascular models |
|---|---|
| Target Compound Data | PABC (8-(p-aminobenzyl)caffeine) — pronounced depressor effect; reduced systemic vascular tonus |
| Comparator Or Baseline | 8-Benzylcaffeine (CAS 5426-88-0) — failed to demonstrate hypotensive efficacy in pharmacologic tests and clinical studies |
| Quantified Difference | Qualitative only: efficacious vasodepressor vs. non-efficacious; precise mmHg reductions or ED50 values not reported in accessible sources |
| Conditions | In vivo canine and rodent hemodynamic models (1950s pharmacology); exact species, doses, and measurement protocols not fully specified in accessible abstracts |
Why This Matters
The para-amino substituent is the critical structural determinant converting an inactive 8-benzylxanthine scaffold into a vasodepressor agent; CAS verification is essential to avoid procuring the inactive 8-benzylcaffeine analog.
- [1] Burgison, R.M. (assignor to The Chattanooga Medicine Company). Water soluble salts of 8-(para-aminobenzyl) caffeine and method for their preparation. United States Patent US2729642A, January 3, 1956. View Source
- [2] Documents Delivered summary of: Burgison, R.M.; O'Malley, W.E.; Heisse, C.K.; Krantz, J.C. Jr. Pharmacologic studies with 8-(para-aminobenzyl)-caffeine and certain related compounds. Journal of Pharmacology and Experimental Therapeutics, 1957, 119(1), 107–113. PMID: 13417066. View Source
